

Application Notes and Protocols for Labeling Amine-Modified Oligonucleotides with Cy5.5

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of amine-modified oligonucleotides with the near-infrared fluorescent dye, Cyanine5.5 (Cy5.5). Cy5.5 is a popular choice for labeling oligonucleotides due to its high extinction coefficient, good quantum yield, and emission in the near-infrared spectrum, which minimizes background fluorescence from biological samples. This protocol is designed for researchers in various fields, including molecular biology, cell biology, and drug development, who utilize fluorescently labeled oligonucleotides for applications such as fluorescence in situ hybridization (FISH), real-time PCR, cellular imaging, and in vivo tracking of therapeutic oligonucleotides.

The labeling reaction is based on the formation of a stable amide bond between a primary aliphatic amine group on the oligonucleotide and the N-hydroxysuccinimide (NHS) ester of Cy5.5. The protocol covers the labeling reaction, purification of the conjugate, and quantification of the final product.

Materials and Reagents



Reagent/Material	Specifications	
Amine-Modified Oligonucleotide	Lyophilized, with a 5' or 3' primary amine modification	
Cy5.5 NHS Ester	Lyophilized, stored desiccated and protected from light at -20°C	
Conjugation Buffer	0.1 M Sodium Bicarbonate or Sodium Borate, pH 8.5-9.0	
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)	High purity, amine-free	
Nuclease-free Water		
Desalting Columns (e.g., Glen Gel-Pak™, Sephadex® G-25)	For removal of excess dye	
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system	For high-purity purification (optional but recommended)	
UV-Vis Spectrophotometer	For quantification	
Microcentrifuge		
Pipettes and nuclease-free tips	_	

Experimental Protocols Reagent Preparation

- Amine-Modified Oligonucleotide Stock Solution: Dissolve the lyophilized amine-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.
- Conjugation Buffer (0.1 M Sodium Bicarbonate, pH 9.0): Dissolve 8.4 mg of sodium bicarbonate in 1 mL of nuclease-free water. Adjust the pH to 9.0 using 1 M NaOH.
- Cy5.5 NHS Ester Stock Solution: Immediately before use, dissolve the Cy5.5 NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.



Labeling Reaction

The following protocol is optimized for a 0.2 μ mole synthesis scale of an amine-modified oligonucleotide.

- In a microcentrifuge tube, combine the following:
 - 70 μL of 1 mM amine-modified oligonucleotide solution (0.07 μmoles)
 - 10 μL of 1 M Conjugation Buffer
- Add 20 μL of the freshly prepared 10 mg/mL Cy5.5 NHS ester solution. This represents a significant molar excess of the dye to drive the reaction to completion.
- Vortex the reaction mixture gently.
- Incubate the reaction for a minimum of 2 hours at room temperature, protected from light.
 For convenience, the reaction can proceed overnight.

Purification of the Cy5.5-Labeled Oligonucleotide

Purification is critical to remove unreacted Cy5.5 dye, which can interfere with downstream applications.

This method removes the bulk of the unconjugated dye.

- Equilibrate a desalting column according to the manufacturer's instructions with nucleasefree water or a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.0).
- Load the entire reaction mixture onto the column.
- Elute the labeled oligonucleotide with nuclease-free water or buffer. The colored fraction containing the labeled oligonucleotide will elute first.
- Collect the colored eluate.

This method can also be used to remove excess dye.

To the reaction mixture, add 0.1 volumes of 3 M sodium acetate, pH 5.2.



- Add 3 volumes of cold 100% ethanol.
- Incubate at -20°C for at least 30 minutes.
- Centrifuge at high speed (e.g., >12,000 x g) for 15 minutes at 4°C.
- Carefully decant the supernatant.
- Wash the pellet with cold 70% ethanol and centrifuge again.
- Air-dry the pellet and resuspend in a desired volume of nuclease-free water or buffer.

For applications requiring highly pure labeled oligonucleotides, RP-HPLC is recommended.

- Use a C18 reverse-phase column.
- A common mobile phase system is:
 - Buffer A: 0.1 M Triethylammonium acetate (TEAA) in water
 - Buffer B: Acetonitrile
- Elute with a gradient of increasing Buffer B. The more hydrophobic, dye-labeled oligonucleotide will have a longer retention time than the unlabeled oligonucleotide.
- Collect the peak corresponding to the Cy5.5-labeled oligonucleotide and lyophilize.

Quantification of the Labeled Oligonucleotide

The concentration and labeling efficiency can be determined by measuring the absorbance of the purified product at 260 nm (for the oligonucleotide) and 675 nm (for Cy5.5).

- Measure the absorbance of the purified Cy5.5-labeled oligonucleotide solution at 260 nm (A260) and 675 nm (A675).
- Calculate the concentration of the Cy5.5 dye using the Beer-Lambert law: [Cy5.5] (M) = A675 / ϵ Cy5.5 where ϵ Cy5.5 = 209,000 M-1cm-1 at 675 nm.[1]



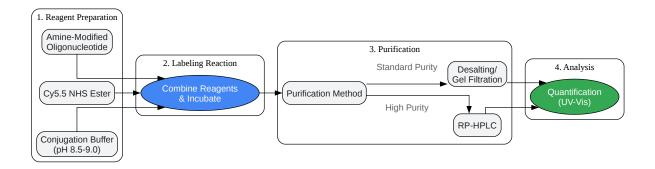
- Calculate the concentration of the oligonucleotide. A correction factor is needed to account
 for the absorbance of the dye at 260 nm. [Oligo] (M) = (A260 (A675 × CF260)) / εoligo
 where CF260 for Cy5.5 is approximately 0.05, and εoligo is the extinction coefficient of the
 unlabeled oligonucleotide.
- The dye-to-oligo ratio (labeling efficiency) can be calculated as: Ratio = [Cy5.5] / [Oligo]

Data Presentation

Parameter	Value/Range	Reference
Reaction Conditions		
рН	8.5 - 9.0	[2][3]
Molar Excess of Dye	5-20 fold	[4]
Reaction Time	2 - 16 hours	[2][5]
Temperature	Room Temperature	[5]
Cy5.5 Spectroscopic Properties		
Excitation Maximum (λmax)	675 nm	[1]
Emission Maximum (λmax)	694 nm	
Extinction Coefficient (ε) at 675 nm	209,000 M-1cm-1	[1]
Storage of Labeled Oligonucleotides		
Short-term (days to weeks)	+4°C in a dark container	[6]
Long-term (months to years)	-20°C in a nuclease-free, buffered solution (e.g., 10 mM Tris-HCl, pH 7.0)	[6][7]

Mandatory Visualizations

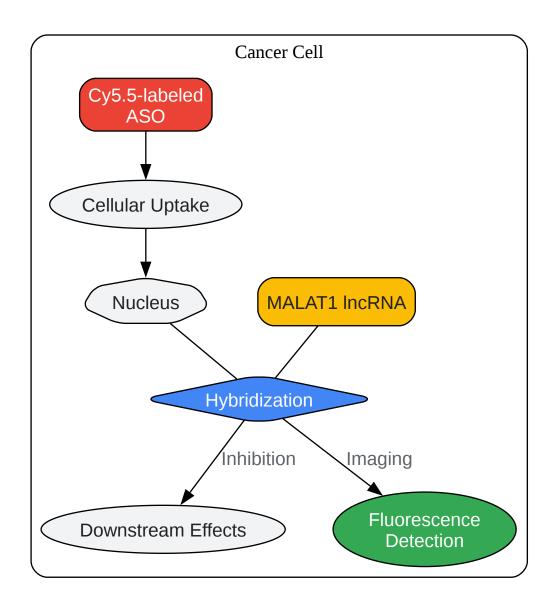




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Caption: Experimental workflow for labeling amine-modified oligonucleotides with Cy5.5.





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Caption: Cellular pathway of a Cy5.5-labeled antisense oligonucleotide (ASO) targeting MALAT1 IncRNA.

Application Example: Targeting MALAT1 in Cancer Cells

Cy5.5-labeled oligonucleotides are valuable tools for studying the localization and dynamics of nucleic acids within living cells. For instance, an antisense oligonucleotide (ASO) designed to target the long non-coding RNA (IncRNA) MALAT1 can be labeled with Cy5.5. MALAT1 is overexpressed in many cancers and is associated with metastasis and poor prognosis.



The Cy5.5-labeled ASO can be introduced into cancer cells, where it is taken up and translocates to the nucleus. In the nucleus, the ASO hybridizes with the MALAT1 IncRNA. The Cy5.5 label allows for the visualization of this process through fluorescence microscopy, enabling researchers to study the cellular uptake, subcellular localization, and retention of the ASO. Furthermore, the binding of the ASO to MALAT1 can modulate its function, and the effects on downstream cellular processes can be investigated. This approach is instrumental in the development of ASO-based therapeutics.

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